2-(4-(4-(4-(Diphenylmethylene)piperidin-1-yl)butanoyl)phenyl)-2-methylpropanoic Acid Methyl Ester
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Overview
Description
2-(4-(4-(4-(Diphenylmethylene)piperidin-1-yl)butanoyl)phenyl)-2-methylpropanoic Acid Methyl Ester is a complex organic compound with a molecular formula of C33H37NO3 and a molecular weight of 495.65178 g/mol . This compound is known for its unique structure, which includes a piperidine ring and a diphenylmethylene group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-(4-(Diphenylmethylene)piperidin-1-yl)butanoyl)phenyl)-2-methylpropanoic Acid Methyl Ester involves multiple steps, starting with the preparation of the piperidine ring and the diphenylmethylene group. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-(4-(Diphenylmethylene)piperidin-1-yl)butanoyl)phenyl)-2-methylpropanoic Acid Methyl Ester undergoes several types of chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(4-(4-(4-(Diphenylmethylene)piperidin-1-yl)butanoyl)phenyl)-2-methylpropanoic Acid Methyl Ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-(4-(4-(Diphenylmethylene)piperidin-1-yl)butanoyl)phenyl)-2-methylpropanoic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-(4-(4-(4-(Hydroxydiphenylmethyl)piperidin-1-yl)butanoyl)phenyl)-2-methylpropanoic Acid Methyl Ester
- 2-(4-(4-(4-(Hydroxydiphenylmethyl)piperidin-1-yl)butanoyl)phenyl)-2-methylpropyl Acetate
Uniqueness
What sets 2-(4-(4-(4-(Diphenylmethylene)piperidin-1-yl)butanoyl)phenyl)-2-methylpropanoic Acid Methyl Ester apart is its unique combination of a piperidine ring and a diphenylmethylene group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H25F3NNaO7 |
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Molecular Weight |
507.4 g/mol |
IUPAC Name |
sodium;(3R,6R)-3,4,5-trihydroxy-6-[methyl-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]oxane-2-carboxylate |
InChI |
InChI=1S/C23H26F3NO7.Na/c1-27(21-19(30)17(28)18(29)20(34-21)22(31)32)12-11-16(13-5-3-2-4-6-13)33-15-9-7-14(8-10-15)23(24,25)26;/h2-10,16-21,28-30H,11-12H2,1H3,(H,31,32);/q;+1/p-1/t16?,17?,18-,19?,20?,21-;/m1./s1 |
InChI Key |
RRKRXIFOHFBLHY-YHRQHPCASA-M |
Isomeric SMILES |
CN(CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)[C@H]3C(C([C@H](C(O3)C(=O)[O-])O)O)O.[Na+] |
Canonical SMILES |
CN(CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)C3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |
Origin of Product |
United States |
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